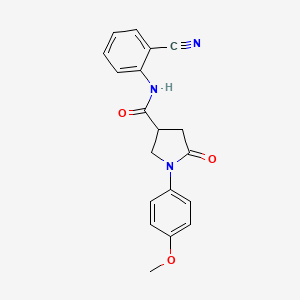![molecular formula C26H27N3O3 B11167917 N-(4-methylbenzyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11167917.png)
N-(4-methylbenzyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a complex organic compound with significant applications in various fields This compound is characterized by its intricate structure, which includes multiple benzamide groups and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is carried out under controlled conditions to ensure selective monoacylation, which is crucial for obtaining the desired product. The reaction conditions often include the use of a microreactor system to optimize the reaction kinetics and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a potential candidate for drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is unique due to its specific substitution pattern and the presence of multiple benzamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H27N3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-17(2)24(30)28-21-8-6-7-20(15-21)25(31)29-23-10-5-4-9-22(23)26(32)27-16-19-13-11-18(3)12-14-19/h4-15,17H,16H2,1-3H3,(H,27,32)(H,28,30)(H,29,31) |
InChI Key |
NGHOSDWZIAZJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11167837.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167844.png)
![2-[(2-methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11167847.png)
![2-(2-Methoxy-phenyl)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11167849.png)
![N-benzyl-2-[(3-ethoxypropanoyl)amino]benzamide](/img/structure/B11167851.png)

![ethyl 3-{7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11167871.png)
![2,6-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11167872.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11167873.png)
![2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11167881.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167897.png)
![2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11167901.png)
![4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11167905.png)
![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11167906.png)
